Mal-PEG1-acid

Übersicht

Beschreibung

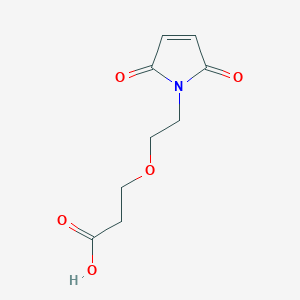

Mal-PEG1-acid is a non-cleavable 1 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and a terminal carboxylic acid .

Synthesis Analysis

The synthesis of Mal-PEG1-acid involves the use of a maleimide group and a terminal carboxylic acid . The maleimide group reacts specifically with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular formula of Mal-PEG1-acid is C9H11NO5 . It contains a maleimide group and a terminal carboxylic acid .Chemical Reactions Analysis

The maleimide group in Mal-PEG1-acid reacts specifically with a thiol group to form a covalent C-S bond . This reaction enables the bioconjugation with thiol-bearing molecules .Physical And Chemical Properties Analysis

Mal-PEG1-acid has a molecular weight of 213.2 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen

Drug Delivery

Mal-PEG1-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in drug delivery systems .

Proteomics Research

Mal-PEG1-acid is used in proteomics research . It is a biochemical that can be used to modify proteins and other biomolecules, decreasing aggregation and increasing solubility . This is particularly useful in proteomics, where the study of proteins often requires the modification of these molecules to better understand their structure and function .

Biological Research

In biological research, Mal-PEG1-acid is used due to its ability to react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This property is useful in various biological research methods .

Biochemical Research

Mal-PEG1-acid is used in biochemical research . Its ability to form covalent bonds with biomolecules makes it a valuable tool in this field .

Synthetic Polymers

Mal-PEG1-acid is used in the field of synthetic polymers . It is a PEG derivative that can be used to modify surfaces, proteins, and other molecules with PEG-containing derivatives .

Biopolymers

In the field of biopolymers, Mal-PEG1-acid is used due to its ability to react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This property is useful in the development and study of biopolymers .

Antibody-Drug Conjugates (ADCs)

Mal-PEG1-acid is a non-cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the antibody part is used to target specific cells, such as cancer cells, and the drug part is the cytotoxic (cell-killing) payload that is delivered to these cells .

PROTACs

Mal-PEG1-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to degrade target proteins within cells . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Bioconjugation

Mal-PEG1-acid is a non-cleavable linker for bioconjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . This makes it useful in the field of bioconjugation, where it can be used to link two biomolecules together .

PEG Linkers

Mal-PEG1-acid is used as a PEG linker . BroadPharm provides a broad range of maleimide linkers with various functional groups, such as Mal-PEG-alkyne, Mal-PEG-amine, Mal-PEG-NHS ester, Mal-PEG-PFP ester, Mal-PEG-acid, Mal-branched PEG, Mal-PEG-fluorescent dye, and Mal-PEG-biotin . The PEG arms in the linkers improve water-solubility of the reagent .

Safety And Hazards

In case of skin contact with Mal-PEG1-acid, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention .

Eigenschaften

IUPAC Name |

3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZFUAXOTCJZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG1-acid | |

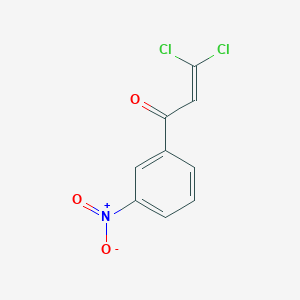

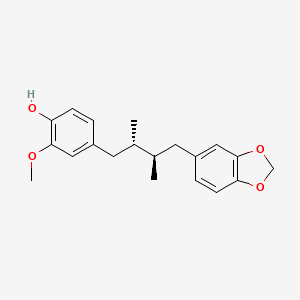

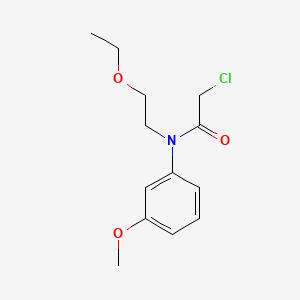

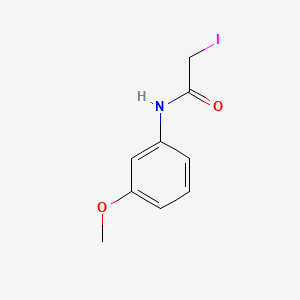

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

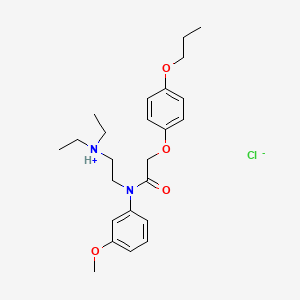

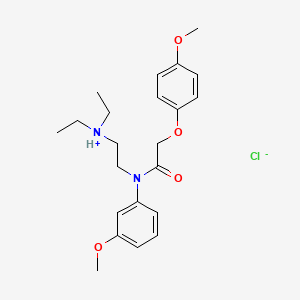

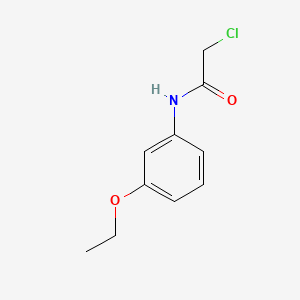

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)